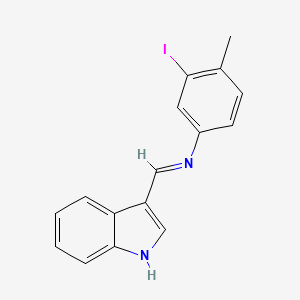
N'-(2-(Benzyloxy)benzylidene)decanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-(ベンジルオキシ)ベンジリデン)デカンヒドラジドは、分子式C24H32N2O2、分子量380.535 g/molの化学化合物です 。この化合物は、さまざまな生物学的活性と研究分野における応用で知られるヒドラゾンのクラスに属しています。
準備方法
合成経路と反応条件
N’-(2-(ベンジルオキシ)ベンジリデン)デカンヒドラジドの合成は、通常、2-(ベンジルオキシ)ベンズアルデヒドとデカンヒドラジドの間の縮合反応を含みます。この反応は通常、エタノールやメタノールなどの有機溶媒中で還流条件下で行われます 。反応混合物を加熱してヒドラゾン結合の生成を促進し、目的の生成物が得られます。
工業生産方法
N’-(2-(ベンジルオキシ)ベンジリデン)デカンヒドラジドの特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室での合成の規模拡大を含みます。これには、より高い収率と純度を達成するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業生産には、効率性とスケーラビリティを高めるために連続フロー反応器を使用することも含まれる場合があります。
化学反応の分析
反応の種類
N’-(2-(ベンジルオキシ)ベンジリデン)デカンヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、ヒドラゾン基をヒドラジン誘導体に変換することができます。
置換: ベンジルオキシ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用して、置換反応を促進することができます。
生成される主な生成物
酸化: 元の化合物の酸化誘導体。
還元: ヒドラジン誘導体。
置換: 置換されたベンジルオキシ誘導体。
科学研究の応用
N’-(2-(ベンジルオキシ)ベンジリデン)デカンヒドラジドは、科学研究でいくつかの用途があります。
化学: 有機合成における試薬として、および他のヒドラゾン誘導体の合成のための前駆体として使用されます.
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について調査されています.
医学: 生物学的標的に作用する能力のために、潜在的な治療的用途について探求されています。
工業: 新しい材料の開発やさまざまな工業プロセスにおける成分として利用されます。
科学的研究の応用
N’-(2-(Benzyloxy)benzylidene)decanohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
N’-(2-(ベンジルオキシ)ベンジリデン)デカンヒドラジドの作用機序は、特定の分子標的との相互作用を含みます。ヒドラゾン基は、さまざまな生化学経路に影響を与える可能性のある金属イオンと安定な錯体を形成することができます。さらに、ベンジルオキシ基は、化合物の親油性を高め、細胞膜や細胞内標的との相互作用を促進することができます .
類似の化合物との比較
類似の化合物
N’-(2-ヒドロキシベンジリデン)デカンヒドラジド: ベンジルオキシ基の代わりにヒドロキシ基を持つ同様の構造.
N’-(4-(ベンジルオキシ)ベンジリデン)デカンヒドラジド: ベンジルオキシ基が4位にある同様の構造.
N’-(2-(ベンジルオキシ)ベンジリデン)イソニコチンヒドラジド: イソニコチンヒドラジド基を持つ同様の構造.
独自性
N’-(2-(ベンジルオキシ)ベンジリデン)デカンヒドラジドは、その特定の置換パターンによってユニークであり、これはその化学反応性と生物活性に影響を与える可能性があります。2位にベンジルオキシ基が存在することは、他の同様の化合物と比較して、異なる立体および電子特性を提供します。
類似化合物との比較
Similar Compounds
N’-(2-Hydroxybenzylidene)decanohydrazide: Similar structure but with a hydroxy group instead of a benzyloxy group.
N’-(4-(Benzyloxy)benzylidene)decanohydrazide: Similar structure but with the benzyloxy group at the 4-position.
N’-(2-(Benzyloxy)benzylidene)isonicotinohydrazide: Similar structure but with an isonicotinohydrazide group.
Uniqueness
N’-(2-(Benzyloxy)benzylidene)decanohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group at the 2-position provides distinct steric and electronic properties compared to other similar compounds.
特性
CAS番号 |
303083-18-3 |
|---|---|
分子式 |
C24H32N2O2 |
分子量 |
380.5 g/mol |
IUPAC名 |
N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C24H32N2O2/c1-2-3-4-5-6-7-11-18-24(27)26-25-19-22-16-12-13-17-23(22)28-20-21-14-9-8-10-15-21/h8-10,12-17,19H,2-7,11,18,20H2,1H3,(H,26,27)/b25-19+ |
InChIキー |
UCUNSOBTDFAHDX-NCELDCMTSA-N |
異性体SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2 |
正規SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11988089.png)
![1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11988091.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11988133.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11988139.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11988148.png)

